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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of Micro-

Electro-Mechanical Systems (MEMS) devices using nickel sulfamate electroplating. This

technique is crucial for creating robust, high-aspect-ratio microstructures with low internal

stress, a critical requirement for many MEMS applications.

Introduction to Nickel Sulfamate Electroplating for
MEMS
Nickel sulfamate electroplating is a widely used process in MEMS fabrication for depositing

high-purity, ductile, and low-stress nickel films.[1] Unlike other nickel plating baths, the

sulfamate process is particularly advantageous for MEMS due to its ability to produce deposits

with controllable internal stress, ranging from tensile to compressive.[2][3][4] This control is

paramount for preventing warping, cracking, or delamination of the intricate and often delicate

microstructures.[4] The resulting nickel structures exhibit excellent mechanical properties,

making them suitable for a variety of MEMS devices, including microactuators, sensors, and

microfluidic components.[5][6][7]
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The properties of the electroplated nickel film are highly dependent on the plating bath

composition and operating conditions.[1][8] Careful control of these parameters is essential to

achieve the desired material characteristics for a specific MEMS application.

Bath Composition
A typical nickel sulfamate plating bath consists of nickel sulfamate, nickel chloride, and boric

acid.[9][10] Additives may also be used to modify the properties of the deposit.

Component Concentration Range Purpose

Nickel Sulfamate

(Ni(SO₃NH₂)₂)
300 - 600 g/L

Primary source of nickel ions.

[1]

Nickel Chloride (NiCl₂) 0 - 30 g/L

Promotes anode corrosion and

improves conductivity.[9][11]

However, higher

concentrations can increase

internal stress.[2]

Boric Acid (H₃BO₃) 30 - 45 g/L

Acts as a pH buffer to stabilize

the bath and prevent pitting.[8]

[9]

Additives (e.g., Saccharin) Variable
Used as stress-reducing

agents or grain refiners.[3][9]

Operating Conditions
The temperature, pH, and current density of the electroplating process significantly influence

the final properties of the nickel deposit.
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Parameter Typical Range Effects

Temperature 40 - 60 °C[12]

Affects deposition rate, internal

stress, and ductility.[1][2]

Higher temperatures can lead

to hydrolysis of the sulfamate

ion.[13]

pH 3.5 - 4.5[12][14]

Influences deposit stress,

hardness, and current

efficiency.[2] A pH below 4.0

can increase the risk of iron

contamination.[13]

Current Density 1 - 25 A/dm²[12]

Directly impacts deposition

rate, grain size, and

mechanical properties such as

hardness and tensile strength.

[15]

Agitation Mild to Moderate

Ensures uniform ion

concentration at the cathode

surface, preventing localized

depletion and improving

deposit quality.[13][14]

Mechanical Properties of Electroplated Nickel
The mechanical properties of the nickel film are critical for the performance and reliability of

MEMS devices. These properties can be tailored by adjusting the electroplating parameters.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://en.wikipedia.org/wiki/Nickel_electroplating
https://www.nmfrc.org/pdf/psf2002/090268.pdf
https://www.technic.com/sites/default/files/resources/Physical%20Properties%20of%20Electrodeposited%20Nickel.pdf
https://sterc.org/pdf/psf2010/2010-09-31.pdf
https://en.wikipedia.org/wiki/Nickel_electroplating
https://www.mems-exchange.org/catalog/P1897/
https://www.technic.com/sites/default/files/resources/Physical%20Properties%20of%20Electrodeposited%20Nickel.pdf
https://sterc.org/pdf/psf2010/2010-09-31.pdf
https://en.wikipedia.org/wiki/Nickel_electroplating
https://www.researchgate.net/publication/332431657_Effects_of_current_density_on_mechanical_properties_of_electroplated_nickel_with_high_speed_sulfamate_bath
https://sterc.org/pdf/psf2010/2010-09-31.pdf
https://www.mems-exchange.org/catalog/P1897/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Typical Values Influencing Factors

Hardness 150 - 600 HV

Increases with decreasing

grain size. Can be influenced

by current density and

additives.[8][15]

Tensile Strength 400 - 1300 MPa

Generally increases with

hardness.[8] Affected by bath

composition and current

density.[2]

Internal Stress
-50 (compressive) to +150

(tensile) MPa

Highly dependent on bath

chemistry, temperature, and

current density.[2][4] Organic

additives can be used for

precise control.[2]

Young's Modulus ~205 GPa (at < 60°C)
Can decrease significantly at

higher plating temperatures.[5]

Ductility High

A key advantage of the

sulfamate process, allowing for

the fabrication of flexible

structures.[1]

Experimental Protocol: Nickel Sulfamate
Electroplating for MEMS
This protocol outlines the steps for fabricating nickel microstructures on a seeded substrate

using a photoresist mold.

Materials and Equipment
Substrate: Silicon wafer with an appropriate adhesion layer (e.g., Ti/Au, Cr/Au)

Photoresist: Thick, high-aspect-ratio photoresist (e.g., SU-8)
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Nickel Sulfamate Plating Solution: Prepared according to the desired composition (see

Table 1)

Plating Tank: With temperature control and agitation capabilities

Anode: Sulfur-depolarized nickel pellets or chips in a titanium basket[13]

Cathode: The patterned substrate

Power Supply: DC power supply capable of constant current or voltage control

Filtration System: To maintain bath purity

Workflow Diagram

Substrate Preparation Electroplating Post-Processing

Seed Layer Deposition Photoresist Coating & Patterning Substrate Mounting & Electrical ContactTransfer to Plating Setup Immersion in Nickel Sulfamate Bath DC Current Application Rinsing & DryingPlating Completion Photoresist Stripping Seed Layer Etching (optional) IFinal MEMS Device
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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